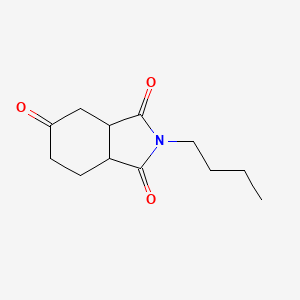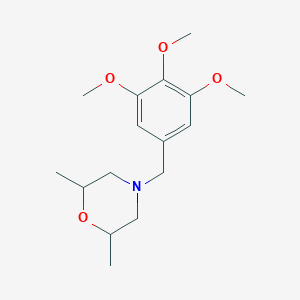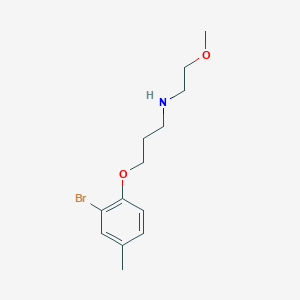
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione, also known as SU5416, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and has shown promising results in inhibiting tumor growth and angiogenesis.
Mécanisme D'action
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione binds to the ATP-binding site of VEGFR and inhibits its tyrosine kinase activity, thereby preventing the activation of downstream signaling pathways that promote angiogenesis and tumor growth. It also induces apoptosis in tumor cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to reduce tumor growth and metastasis in various animal models. It also inhibits the formation of new blood vessels in tumors, thereby reducing their blood supply and nutrient availability. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione is its specificity for VEGFR, which makes it a potent inhibitor of angiogenesis and tumor growth. However, its efficacy in clinical trials has been limited by its short half-life and toxicity at high doses.
Orientations Futures
There are several future directions for the development of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione and other VEGFR inhibitors. One approach is to improve the pharmacokinetics and pharmacodynamics of these compounds by modifying their chemical structure or delivery methods. Another approach is to combine VEGFR inhibitors with other anti-cancer agents to enhance their efficacy and reduce toxicity. Finally, the identification of biomarkers that predict the response to VEGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with butylamine and phosgene, followed by cyclization using sodium hydroxide. The final product is obtained after purification using chromatography.
Applications De Recherche Scientifique
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione has been widely studied in preclinical and clinical trials for its potential as an anti-cancer agent. It has been shown to inhibit tumor growth and angiogenesis by blocking the signaling pathway of VEGFR, which is essential for the development of new blood vessels in tumors.
Propriétés
IUPAC Name |
2-butyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h9-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGYDKHGVVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=O)CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5004360.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5004375.png)

![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5004394.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)

![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)

![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)